(3-nitrophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

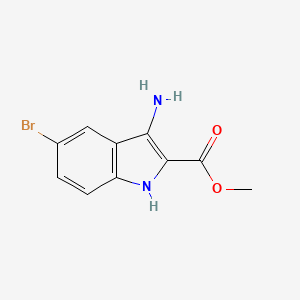

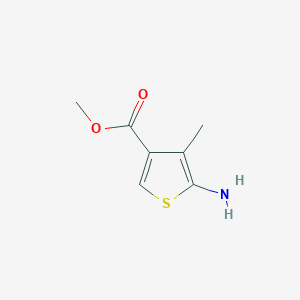

The compound , (3-nitrophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, is a complex organic molecule that appears to be related to various antimicrobial and antimycobacterial compounds as described in the provided papers. Although the exact compound is not directly mentioned in the abstracts, the structure suggests potential biological activity, given the presence of the nitrophenyl group and the imidazolyl methanone moiety, which are common in various biologically active compounds.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted phenyl methanones with other reagents. For example, in the synthesis of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, different (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanones were reacted with alkyl bromides in the presence of K2CO3 in DMF at room temperature . Although the synthesis of the specific compound is not detailed, similar synthetic strategies could potentially be applied, involving the use of nitrophenyl precursors and appropriate sulfur and imidazole-containing reagents.

Molecular Structure Analysis

The molecular structure of the compound likely features a nitrophenyl group attached to an imidazole ring, which is further substituted with a trifluoromethylbenzyl moiety via a thioether linkage. The presence of the trifluoromethyl group could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The imidazole ring is a common feature in many biologically active compounds, often playing a role in binding to enzymes or receptors .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not provided, related compounds have been shown to exhibit antimicrobial and antimycobacterial activities . The nitro group and the imidazole ring are both functionalities that can participate in various chemical reactions, potentially leading to the formation of reactive intermediates or interaction with biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The nitro group is typically electron-withdrawing, which could affect the compound's acidity and stability. The trifluoromethyl group is highly electronegative and could impart unique lipophilic properties to the molecule, potentially affecting its solubility and membrane permeability. The imidazole ring could contribute to the compound's basicity and ability to engage in hydrogen bonding. However, without specific data, these properties are speculative based on the known behavior of similar functional groups in other compounds .

Wissenschaftliche Forschungsanwendungen

Luminescence Sensitization

Research has explored thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence, highlighting the role of such compounds in enhancing the luminescence efficiency of lanthanide ions. This has implications for their application in lighting, displays, and bioimaging technologies (Viswanathan & Bettencourt-Dias, 2006).

Antimicrobial and Antiviral Activities

The synthesis and evaluation of benzimidazole derivatives for antimicrobial and antiviral potentials highlight the importance of such compounds in developing new therapeutic agents. Despite varied efficacy, this research provides a foundation for further exploration of related compounds in antimicrobial and antiviral applications (Sharma et al., 2009).

Synthesis Methodologies

Advancements in synthesis methodologies, such as the mild oxidation of diarylacetylenes to 1,2-diketones, offer insights into the efficient production of complex compounds. These methodologies are crucial for the development of novel materials and pharmaceuticals (Chu, Chen, & Wu, 2009).

Physical, Optical, and Thermal Properties

The study of oligobenzimidazoles for their electrochemical, electrical, optical, thermal, and rectification properties underscores the broad application of related compounds in materials science. These properties are key for their use in electronics, photonics, and as materials with specific thermal and electrical conductivities (Anand & Muthusamy, 2018).

Wirkmechanismus

Target of action

The compound contains a trifluoromethyl group and an imidazole ring, both of which are common in many bioactive molecules . These groups can interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.

Mode of action

The trifluoromethyl group is known to modulate the properties of bioactive molecules . The imidazole ring is a basic nitrogen-containing heterocycle that can participate in various chemical reactions . .

Biochemical pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. The trifluoromethyl group can influence these properties, but specific studies would be needed to determine the exact pharmacokinetics of this compound .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The trifluoromethyl group can enhance the stability of a compound , but other environmental effects would need to be studied specifically for this compound.

Eigenschaften

IUPAC Name |

(3-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-6-4-12(5-7-14)11-28-17-22-8-9-23(17)16(25)13-2-1-3-15(10-13)24(26)27/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGWRNFVBLCXMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531113.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531114.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)